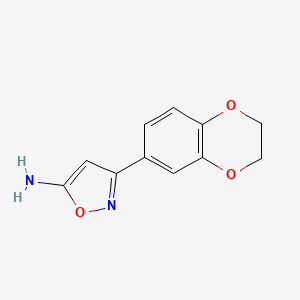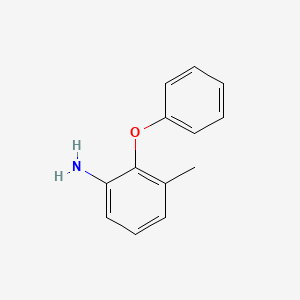
3-Methyl-2-phenoxyaniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methyl-2-phenoxyaniline is a chemical compound with the molecular formula C13H13NO . It has a molecular weight of 199.25 .
Molecular Structure Analysis
The InChI code for 3-Methyl-2-phenoxyaniline is1S/C13H13NO/c1-10-6-5-9-12(14)13(10)15-11-7-3-2-4-8-11/h2-9H,14H2,1H3 . This code represents the molecular structure of the compound. Chemical Reactions Analysis
The specific chemical reactions involving 3-Methyl-2-phenoxyaniline are not well documented in the available literature .Physical And Chemical Properties Analysis
3-Methyl-2-phenoxyaniline has a molecular weight of 199.25 . Other physical and chemical properties such as melting point, boiling point, and density are not well documented in the available literature .Wissenschaftliche Forschungsanwendungen
Catalysis
3-Methyl-2-phenoxyaniline is involved in catalytic processes. A study on catalytic methylation of phenol with methanol at different temperatures and catalyst compositions demonstrated significant phenol conversion and production of certain products, indicating the role of 3-Methyl-2-phenoxyaniline in catalytic reactions (Mathew et al., 2002).
Structural and Computational Chemistry
Research on phenothiazine derivatives, which include 3-Methyl-2-phenoxyaniline, explored their structural properties and theoretical insights. This involves a combined experimental and theoretical approach, highlighting the compound's potential in various applications, including electrochemical and photovoltaic materials (Al-Zahrani et al., 2016).
Molecular Spectroscopy and Modeling
A study on Schiff base compounds, including 3-Methyl-2-phenoxyaniline, focused on their spectroscopic characterization and theoretical modeling. It emphasized the relevance of these compounds in understanding molecular geometry and electronic spectra, which can be vital in material science and chemistry (Tanak et al., 2014).
Bioactivity and Pharmacology
Some derivatives of 3-Methyl-2-phenoxyaniline show potential in pharmacology due to their predicted high biological activities, such as anti-tumor and anti-cancer properties. These derivatives can serve as starting reagents for synthesizing pharmacologically active compounds (Popov et al., 2013).
Antioxidant Activity and Food Chemistry
Research indicated that certain phenolic acids and their derivatives, including 3-Methyl-2-phenoxyaniline, interact with proteins like β-lactoglobulin. This interaction impacts their antioxidant activity, which is critical in food chemistry and biology (Wu et al., 2018).
Environmental Applications
Studies have explored the role of 3-Methyl-2-phenoxyaniline and related compounds in environmental processes like dye decolorization, demonstrating their potential in waste treatment and environmental remediation (Santana et al., 2019).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3-methyl-2-phenoxyaniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO/c1-10-6-5-9-12(14)13(10)15-11-7-3-2-4-8-11/h2-9H,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKHJBOMKTIVLMP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N)OC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-2-phenoxyaniline | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

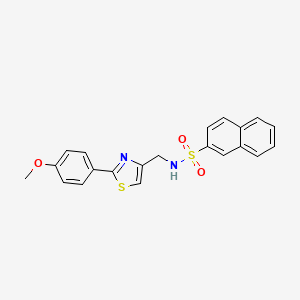
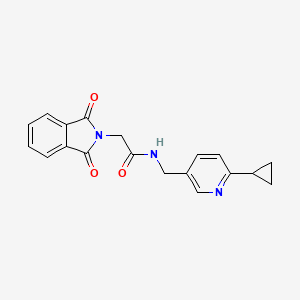
![1-(2,3-dimethylphenyl)-3-(4-fluorophenyl)-3-hydroxy-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide](/img/structure/B2565850.png)
![5-(2,5-dimethoxyphenyl)-1-ethyl-5,9-dihydrofuro[3',4':5,6]pyrido[2,3-d]pyrimidine-2,4,6(1H,3H,8H)-trione](/img/structure/B2565854.png)
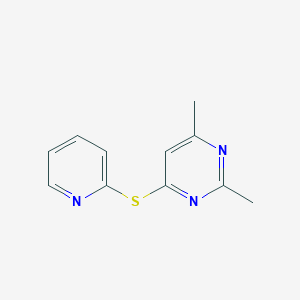
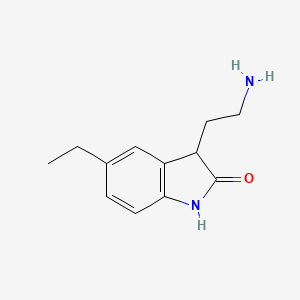
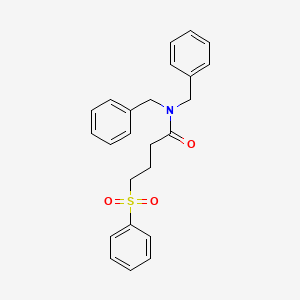
![1-Methyl-3-[3-(methylsulfanyl)pyrrolidine-1-carbonyl]-1,2-dihydropyridin-2-one](/img/structure/B2565861.png)


![3-((5-((3-chlorobenzyl)thio)-4-methyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2565865.png)
![N-(2-chloro-5-(trifluoromethyl)phenyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2565866.png)

